tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate
Overview
Description
tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a pyrrole ring, and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindolinone Moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction involving a suitable aldehyde and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone moiety, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Hydroxyl derivatives of the isoindolinone moiety.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: It serves as a versatile building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Biological Probes: It can be used as a probe to study biological pathways involving pyrrole and isoindolinone derivatives.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
- tert-butyl 2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycinate
- tert-butyl 2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)acetate
Uniqueness:
- Structural Features: The presence of both a pyrrole ring and an isoindolinone moiety in tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate makes it unique compared to other similar compounds.
- Reactivity: The compound’s reactivity profile, particularly its ability to undergo oxidation, reduction, and substitution reactions, distinguishes it from other related compounds.
Properties
IUPAC Name |
tert-butyl 2-(3-oxo-1,2-dihydroisoindol-4-yl)pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-9-5-8-13(19)12-7-4-6-11-10-18-15(20)14(11)12/h4-9H,10H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZOHKRDXZRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=CC3=C2C(=O)NC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586586 | |
Record name | tert-Butyl 2-(3-oxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935269-07-1 | |
Record name | tert-Butyl 2-(3-oxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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